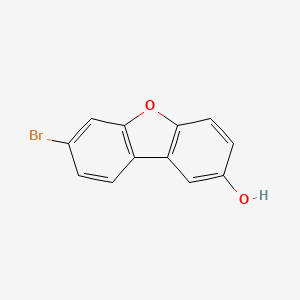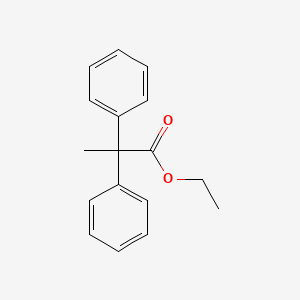
Ethyl 2,2-diphenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-diphenylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate backbone with two phenyl groups attached to the second carbon atom, making it a diphenyl derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-diphenylpropanoate typically involves the esterification of 2,2-diphenylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,2-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: 2,2-diphenylpropanoic acid.
Reduction: 2,2-diphenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
Ethyl 2,2-diphenylpropanoate can be compared with other esters, such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
- Ethyl benzoate
- Ethyl acetate
- Ethyl propanoate
These compounds differ in their structural features and, consequently, their chemical and physical properties.
Propiedades
Número CAS |
6337-61-7 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
ethyl 2,2-diphenylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-3-19-16(18)17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
Clave InChI |
WNARIONNXAAJQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


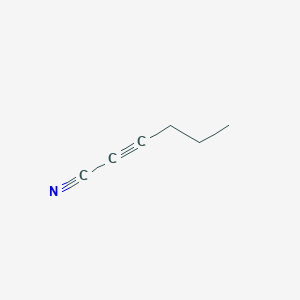
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
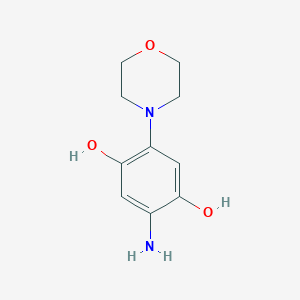
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
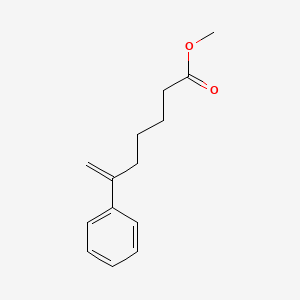
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

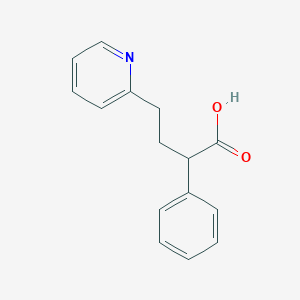
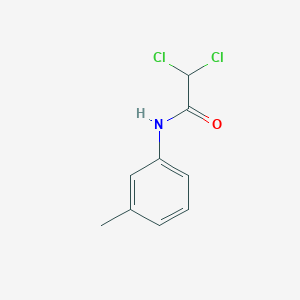
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
